N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide
Description
This compound features a benzothiazole core substituted at position 2 with a benzylsulfanyl group and at position 6 with an acetamide moiety. The acetamide is further functionalized by a tetrazole ring via a sulfanyl bridge. The tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and facilitates hydrogen bonding in biological targets .
Properties
IUPAC Name |
N-(2-benzylsulfanyl-1,3-benzothiazol-6-yl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6OS3/c30-21(15-31-22-26-27-28-29(22)18-9-5-2-6-10-18)24-17-11-12-19-20(13-17)33-23(25-19)32-14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALJVKBMLGHKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)CSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364561 | |
| Record name | N-[2-(Benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5985-22-8 | |
| Record name | N-[2-(Benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30364561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multi-step organic reactions
Formation of Benzothiazole Ring: This can be achieved through the condensation of 2-aminothiophenol with aldehydes in the presence of an oxidizing agent such as iodine or DMSO.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzyl halides and thiolates.
Coupling with Tetrazole Derivative: The final step involves coupling the benzothiazole derivative with a tetrazole derivative under suitable conditions, often involving the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl groups or to modify the benzothiazole ring.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzothiazole derivatives.
Substitution: Functionalized aromatic compounds.
Scientific Research Applications
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzothiazole and tetrazole moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Key Structural Differences
The primary analog for comparison is N-(2-{[2-(Mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide (hereafter "Mesityl Analog") . The critical distinction lies in the substituent at the benzothiazole-2 position:
- Target Compound : Benzylsulfanyl (C₆H₅CH₂S-)
- Mesityl Analog: Mesitylamino (2,4,6-trimethylphenyl-NH-)
Physicochemical Properties
| Property | Target Compound | Mesityl Analog |
|---|---|---|
| Molecular Formula | C₂₃H₁₈N₆O₂S₃ | C₂₆H₂₄N₆O₂S₃ |
| Molecular Weight (g/mol) | 522.63 | 568.71 |
| Predicted logPᵃ | ~3.8 | ~4.5 |
| Solubility | Moderate (aqueous) | Low (hydrophobic) |
ᵃ Calculated using fragment-based methods.
The mesityl group introduces three methyl groups, increasing hydrophobicity (higher logP) and steric bulk compared to the benzyl group. This reduces aqueous solubility but may enhance membrane permeability .
Structural Characterization Techniques
X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard for resolving such structures, enabling precise determination of bond lengths and angles critical for activity optimization .
Biological Activity
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
The compound can be synthesized through multi-step organic reactions, starting with the preparation of the benzothiazole core. Subsequent steps involve the introduction of the benzylsulfanyl and tetrazole moieties. Specific reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have demonstrated that benzothiazole derivatives can inhibit a range of bacterial strains and fungi. The presence of the benzylsulfanyl and tetrazole groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Antioxidant Properties
The antioxidant capacity of related compounds has been evaluated using the DPPH radical scavenging assay. In comparative studies, certain derivatives showed significant radical scavenging activity, suggesting that the compound may possess similar properties. The antioxidant activity is attributed to the ability of the sulfur-containing groups to donate electrons, thus neutralizing free radicals.
Anticancer Potential
The anticancer activity of benzothiazole derivatives has been extensively studied. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. The specific structural features of this compound may enhance its efficacy against specific cancer types.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.
- Receptor Interaction : The benzothiazole ring could interact with specific receptors or proteins, modulating their activity and influencing cellular signaling pathways.
- Oxidative Stress Modulation : By acting as an antioxidant, the compound may protect cells from oxidative damage, which is a common pathway in various diseases.
Case Studies
Several studies highlight the biological activities of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values in low micromolar range. |
| Study 2 | Showed significant antioxidant activity with IC50 values comparable to standard antioxidants like ascorbic acid. |
| Study 3 | Indicated potential anticancer effects in vitro against breast cancer cell lines with IC50 values indicating effective dose levels. |
Q & A
Q. How to reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodology:
- Re-evaluate force fields: Adjust partial charges or torsion parameters in docking simulations to better reflect experimental conformations .
- Metabolite screening: Use LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .
- Orthogonal assays: Validate findings with SPR (surface plasmon resonance) for binding kinetics or thermal shift assays for target engagement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
